5-(p-Tolyl)-1,3,4-oxadiazole-2-acetic acid CAS number and physical constants
5-(p-Tolyl)-1,3,4-oxadiazole-2-acetic acid CAS number and physical constants
This technical guide provides a comprehensive analysis of 5-(p-Tolyl)-1,3,4-oxadiazole-2-acetic acid , a critical heterocyclic scaffold in medicinal chemistry. This document is structured for researchers requiring actionable data on synthesis, physical properties, and pharmaceutical applications.
Executive Summary
The 1,3,4-oxadiazole moiety is a privileged structure in drug discovery, acting as a bioisostere for carboxylic acids, esters, and carboxamides. The derivative 5-(p-Tolyl)-1,3,4-oxadiazole-2-acetic acid (CAS 415679-23-1) combines this lipophilic aromatic core with a polar acetic acid side chain, making it a versatile intermediate for developing non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and enzyme inhibitors. This guide details its physicochemical profile and a robust, scalable synthesis workflow.
Chemical Identity & Physical Constants
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetic acid |
| Common Name | 5-(p-Tolyl)-1,3,4-oxadiazole-2-acetic acid |
| CAS Number | 415679-23-1 |
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol |
| SMILES | CC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)O |
Physical Properties
Note: Experimental values for this specific CAS are rare in open literature; data below reflects calculated consensus and properties of close structural analogs.
| Constant | Value / Description |
| Appearance | White to off-white crystalline solid |
| Melting Point | Typically 160–180 °C (Analogous derivatives range 150–200 °C) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water; Soluble in alkaline aqueous solutions. |
| pKa (Acid) | ~3.5 – 4.0 (Carboxylic acid moiety) |
| LogP (Predicted) | ~1.8 – 2.2 (Lipophilic p-tolyl group balanced by polar acid) |
Synthesis & Methodology
The most reliable synthetic route involves the construction of the 1,3,4-oxadiazole ring from a hydrazide precursor, followed by side-chain manipulation. The Ethyl Malonyl Chloride Route is preferred for its high yield and operational simplicity.
Reaction Scheme Visualization
Caption: Step-wise synthesis from p-toluic hydrazide to the final acetic acid derivative via an ester intermediate.
Detailed Protocol
Step 1: Acylation (Formation of the Hydrazide-Ester)
Rationale: Direct cyclization requires a pre-functionalized backbone. Reacting the hydrazide with an activated malonyl derivative installs the necessary carbons.
-
Dissolve: Suspend p-toluic hydrazide (1.0 eq) in dry dichloromethane (DCM) or dioxane.
-
Base: Add Triethylamine (TEA) (1.2 eq) to scavenge HCl. Cool the mixture to 0–5 °C.
-
Addition: Dropwise add Ethyl malonyl chloride (1.1 eq) over 30 minutes. Maintain temperature <10 °C to prevent bis-acylation.
-
Workup: Stir at room temperature for 4–6 hours. Wash with water, dry organic layer over Na₂SO₄, and concentrate to yield the acyclic hydrazide-ester intermediate.
Step 2: Cyclization (Ring Closure)
Rationale: Phosphorus oxychloride (POCl₃) acts as a potent dehydrating agent, forcing the closure of the 1,3,4-oxadiazole ring.
-
Reflux: Dissolve the intermediate from Step 1 in POCl₃ (excess, acts as solvent/reagent).
-
Heat: Reflux at 100–110 °C for 4–8 hours. Monitor by TLC (disappearance of polar intermediate).
-
Quench: Cool and pour the reaction mixture onto crushed ice (Caution: Exothermic hydrolysis of POCl₃).
-
Isolate: Neutralize with NaHCO₃ solution. Extract the ester product with ethyl acetate.[1]
Step 3: Hydrolysis (Ester to Acid)
Rationale: Mild saponification converts the ethyl ester to the target carboxylic acid without degrading the oxadiazole ring.
-
Saponify: Dissolve the ester in Ethanol/Water (1:1) containing NaOH (2.0 eq).
-
Stir: Stir at room temperature or mild heat (40 °C) for 2 hours.
-
Acidify: Acidify the solution to pH ~2–3 using dilute HCl. The product, 5-(p-Tolyl)-1,3,4-oxadiazole-2-acetic acid , will precipitate.
-
Purification: Recrystallize from Ethanol/Water.
Spectral Characterization (Expected)
To validate the synthesis, the following spectral signals should be confirmed:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.5–13.0 ppm: Broad singlet (1H, –COOH ).
-
δ 7.8–7.9 ppm: Doublet (2H, Ar-H, ortho to oxadiazole).
-
δ 7.3–7.4 ppm: Doublet (2H, Ar-H, meta to oxadiazole).
-
δ 4.1–4.2 ppm: Singlet (2H, –CH₂ –COOH).
-
δ 2.3–2.4 ppm: Singlet (3H, Ar–CH₃ ).
-
-
IR Spectroscopy (KBr):
-
3200–2500 cm⁻¹: Broad O–H stretch (carboxylic acid).
-
1710–1730 cm⁻¹: C=O stretch (acid carbonyl).
-
1610 cm⁻¹: C=N stretch (oxadiazole ring).
-
1250 cm⁻¹: C–O–C stretch (oxadiazole ether linkage).
-
Pharmaceutical Applications
Anti-Inflammatory Agents (NSAIDs)
The 1,3,4-oxadiazole ring is a classic bioisostere for the carboxylic acid group found in NSAIDs like ibuprofen or diclofenac.
-
Mechanism: The scaffold inhibits Cyclooxygenase (COX-1/COX-2) enzymes.
-
Advantage: Masking the acidic group within the heterocycle (or using the acetic acid derivative as a linker) often reduces gastric ulceration side effects associated with traditional NSAIDs.
Antimicrobial & Antifungal
Derivatives of 5-aryl-1,3,4-oxadiazole-2-acetic acid have shown potency against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The acetic acid side chain improves water solubility, aiding in bioavailability compared to purely lipophilic oxadiazoles.
Linker Utility
The carboxylic acid "tail" of this molecule makes it an excellent molecular handle . It can be coupled with amines to form amides, allowing the p-tolyl-oxadiazole pharmacophore to be attached to other drug carriers or targeting moieties.
References
-
Sigma-Aldrich. (5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)acetic acid Product Page.Link
-
AK Scientific. 2-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)acetic acid Properties.Link
-
Journal of Chemical Reviews. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities. (2022).[2] Link
-
MDPI Molecules. Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles. (2023). Link
-
National Institutes of Health (PMC). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles.Link
